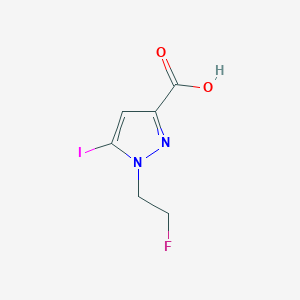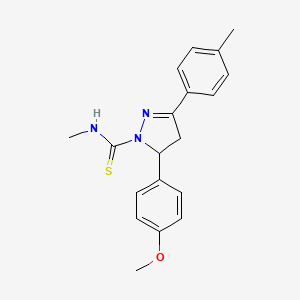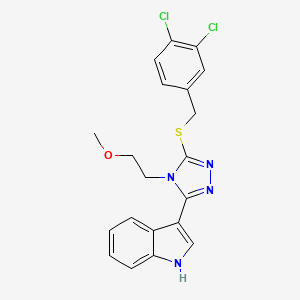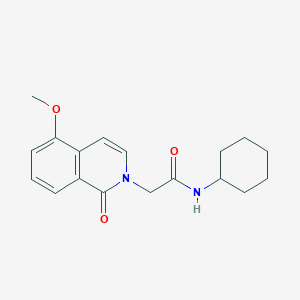
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate” is a chemical compound with a complex structure . It’s related to other compounds such as “Tert-butyl 4-(2-((2-(2,4-dioxooxazolidin-3-yl)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate” and "tert-butyl 2-(2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)ethylcarbamate1" .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a tert-butyl group, a carbamate group, a phenylethyl group, and a 2,4-dioxooxazolidin-3-yl group . The exact structure would need to be determined through further analysis.Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates, including compounds structurally related to tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate, serve as versatile building blocks in synthetic organic chemistry. They are particularly valuable for nucleophilic substitutions of the benzene ring, which proceed under mild conditions with aromatic amines and alcohols. These reactions enable the directed attack of aliphatic amines to both the aromatic core and the carbonyl unit, leading to azocarboxamides. Additionally, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, facilitated by the tert-butyloxycarbonylazo group. These reactions underscore the compound's utility in generating diverse molecular architectures under varied conditions (Jasch, Höfling, & Heinrich, 2012).
Electrochemical and Optical Properties
A study on a new electroactive monomer, which shares functional groups with this compound, highlighted its significant thermal stability and electrochromic properties. This research indicates the potential of such compounds in developing materials for electrochromic devices, capable of switching colors upon electrical stimulus. This functionality is essential for applications in smart windows, displays, and energy-efficient coatings, showcasing the compound's relevance in materials science (Koyuncu et al., 2009).
Hydrogen Bonding and Molecular Assembly
Carbamate derivatives, including those structurally akin to this compound, have been synthesized and analyzed for their crystal structures. These studies reveal the crucial role of hydrogen bonding in assembling molecules into three-dimensional architectures. The interplay of strong and weak hydrogen bonds facilitates the formation of intricate molecular networks, which are of interest in the design of molecular solids with specific physical properties (Das et al., 2016).
Chiral Auxiliary Applications
The synthesis and application of chiral auxiliaries related to this compound demonstrate their utility in enantioselective synthesis. These compounds enable the preparation of enantiomerically pure substances, a critical aspect of pharmaceutical synthesis and the development of active pharmaceutical ingredients with specific stereochemistry (Studer, Hintermann, & Seebach, 1995).
Polymer Degradation and Biodegradable Materials
Research into polymers comprising carbamate linkages, similar to this compound, has led to the development of materials that undergo controlled degradation. These polymers are designed to depolymerize through a cascade of intramolecular reactions, offering precise control over the degradation process. This feature is particularly promising for the development of medical devices, drug delivery systems, and biodegradable packaging materials (Dewit & Gillies, 2009).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-12(11-7-5-4-6-8-11)9-18-13(19)10-22-15(18)21/h4-8,12H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPGNGKZZCTEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2374662.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)
![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)



![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)
